Azt-pmap

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

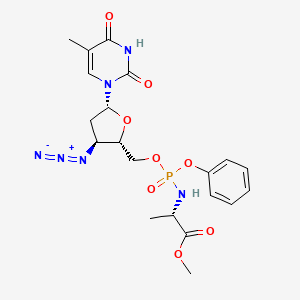

Molekularformel |

C20H25N6O8P |

|---|---|

Molekulargewicht |

508.4 g/mol |

IUPAC-Name |

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15-,16+,17+,35?/m0/s1 |

InChI-Schlüssel |

CNUMCGXPKWOQFJ-FBXIHYFWSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] |

Synonyme |

3'-azidothymidine-5'-(phenylmethoxyalanyl)phosphate AZT-PMAP |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Azt-pmap and Its Analogs

Historical Evolution of Azt-pmap Synthesis Strategies

The historical context of this compound synthesis is rooted in the development of its parent compound, Zidovudine (AZT). AZT was initially synthesized by Jerome Horowitz in 1964, not as an antiviral, but as a potential anti-cancer drug sigmaaldrich.com. Early synthetic routes for AZT from thymidine involved protecting the 5'-hydroxyl group of thymidine with a trityl group, followed by two sequential SN2 reactions at the 3'-position to introduce the azido group citeab.com. This method was designed to preserve the correct stereochemistry at the 3'-position, which required two inversion steps: activation of the 3'-hydroxyl as a mesylate and subsequent hydrolysis citeab.com.

A more efficient synthetic approach for AZT later emerged, utilizing two tandem Mitsunobu reactions jkenterprises.com.pknih.gov. This innovative method simplified the process by activating the 5'-hydroxyl and installing a p-methoxylbenzoyl ester protecting group jkenterprises.com.pk. A subsequent Mitsunobu reaction activated the 3'-hydroxyl, leading to a 2,3'-anhydro derivative with inverted stereochemistry in a single step jkenterprises.com.pk. The evolution towards this compound, an aryl phosphate derivative of AZT, represents a further advancement, integrating phosphate chemistry with the nucleoside scaffold ebi.ac.ukwikipedia.orgwikipedia.org. The synthesis of AZT-monophosphate (AZTMP) and its prodrugs, including peptide conjugates, has also been explored to enhance drug delivery and activity labsolu.ca.

Contemporary Chemo- and Enantioselective Syntheses of this compound

Contemporary synthesis strategies for this compound and its analogs frequently leverage click chemistry, particularly due to this compound's inherent azide functionality ebi.ac.ukwikipedia.orgwikipedia.orgontosight.ai. While this compound itself serves as a key azide-containing reagent, its synthesis and the synthesis of its diverse analogs benefit from modern chemo- and enantioselective approaches.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in this compound Synthesis

Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a prominent click chemistry reaction widely employed for the efficient synthesis of 1,2,3-triazoles from terminal alkynes and organic azides nih.govtocris.comfishersci.be. This compound, containing an azide group, is a direct participant in CuAAC reactions, reacting with alkyne-containing molecules ebi.ac.ukwikipedia.orgwikipedia.orgontosight.ai. This methodology is crucial for the rapid and selective derivatization of this compound, enabling the creation of various triazole-linked analogs.

Research on AZT derivatives, specifically 1,2,3-triazole compounds, demonstrates the effectiveness of CuAAC. These derivatives have been synthesized using CuAAC, often under microwave irradiation, yielding products in high percentages, ranging from 58.7% to 97.7% tocris.comiarc.fr. A typical procedure for such syntheses involves combining an alkyne, AZT (or an azide-containing precursor), sodium ascorbate (as a reducing agent for copper), and copper(II) sulfate pentahydrate in N,N-dimethylformamide (DMF) as a solvent . Microwave irradiation at 150 W and 80 °C for 10 minutes can facilitate the reaction .

The yields for CuAAC reactions in synthesizing AZT derivatives are presented in the following table:

| Reaction Conditions | Yield Range (%) tocris.comiarc.fr |

| CuAAC with microwave irradiation (150 W, 80 °C, 10 min) | 58.7 - 97.7 |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in this compound Analog Derivatization

Beyond copper-catalyzed methods, this compound's azide functionality also allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions ebi.ac.ukwikipedia.orgwikipedia.orgontosight.ai. SPAAC is a bioorthogonal click chemistry method that proceeds without the need for a copper catalyst, which is particularly advantageous in biological systems where copper toxicity can be a concern nih.gov. This compound can undergo SPAAC reactions with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives ebi.ac.ukwikipedia.orgwikipedia.orgontosight.ai. This copper-free approach is vital for the derivatization of this compound and its analogs, especially for applications in bioconjugation, where maintaining the integrity of sensitive biomolecules is paramount.

Divergent Synthesis Approaches for this compound Derivatives

Divergent synthesis is a powerful strategy in chemical synthesis that enables the preparation of multiple, structurally diverse compounds from a common intermediate fishersci.comnih.gov. This approach significantly enhances synthetic efficiency and facilitates the generation of extensive libraries of molecules fishersci.comnih.gov. Given this compound's role as a versatile click chemistry reagent containing a reactive azide group, it is exceptionally well-suited for divergent synthesis of its derivatives.

By reacting this compound with a variety of different alkyne-containing molecules (via CuAAC or SPAAC), a broad array of triazole-linked conjugates can be rapidly generated from a single this compound starting material ebi.ac.ukwikipedia.orgwikipedia.orgontosight.ai. This allows for the exploration of diverse chemical space and the creation of libraries of this compound analogs with varied functionalities, which is critical in drug discovery and chemical biology for identifying compounds with desired properties. While specific divergent synthesis schemes for this compound derivatives were not detailed, the inherent reactivity of its azide group makes it an ideal scaffold for such methodologies ebi.ac.ukwikipedia.orgwikipedia.org.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives focuses on minimizing environmental impact and reducing hazards associated with chemical processes flybase.org. Key aspects of green chemistry include reducing solvent usage, minimizing waste generation, and optimizing energy consumption flybase.org.

Click chemistry, particularly CuAAC, aligns well with several green chemistry principles due to its high efficiency, atom economy (where most atoms from reactants are incorporated into the product), and the ability to proceed under mild reaction conditions, often in benign solvents like water tocris.comfishersci.be. For instance, the synthesis of AZT derivatives via CuAAC often achieves high yields, which inherently reduces waste tocris.comiarc.fr. Furthermore, research has explored green analytical chemistry methods for related compounds like Zidovudine, demonstrating efforts to reduce solvent volumes and analysis times, for example, by using ethanol as a mobile phase for quantification flybase.org. These efforts highlight a broader trend towards more sustainable practices in the synthesis and analysis of nucleoside analogs.

Flow Chemistry Applications in this compound Production

Flow chemistry, also known as continuous flow chemistry, is an increasingly adopted methodology in the pharmaceutical industry for the manufacturing of active pharmaceutical ingredients (APIs) tcichemicals.com. This approach offers significant advantages over traditional batch manufacturing techniques, which are often time-consuming, labor-intensive, and require large volumes of chemicals tcichemicals.com.

For complex organic syntheses, such as those involved in the production of nucleoside derivatives like this compound, flow chemistry provides enhanced control over reaction parameters, including temperature, mixing, and residence time tcichemicals.comfishersci.fi39.100.107. This precise control leads to safer reactions, improved product quality, higher throughput, and greater sustainability tcichemicals.comfishersci.fi. Although specific examples of this compound production via flow chemistry were not explicitly detailed in the search results, the general benefits of flow chemistry in API manufacturing—such as faster reactions, cleaner products, and easier scalability—make it a highly relevant and promising avenue for the efficient and controlled synthesis of this compound and its derivatives tcichemicals.com.

Molecular and Cellular Mechanisms of Azt-pmap Action

Intracellular Signaling Cascades Affected by Azt-pmap

G-Protein Coupled Receptor (GPCR) Signaling Pathways and this compound

Nuclear Receptor Activation/Inhibition by this compound

Information regarding the direct activation or inhibition of nuclear receptors by this compound is not extensively reported. Nuclear receptors are a family of ligand-regulated transcription factors that govern key aspects of development and physiology by controlling gene expression mims.comfoodandnutritionresearch.net. They can bind to response elements of their target genes as homodimers, heterodimers, or monomers, typically acting as transcriptional repressors in the absence of a ligand. Upon ligand binding, nuclear receptors undergo conformational changes, leading to the dissociation of corepressors and recruitment of coactivators, thereby activating target gene transcription. While nuclear receptors are important drug targets, the specific modulatory effects of this compound on these receptors remain to be elucidated foodandnutritionresearch.net.

Cellular Responses and Phenotypic Alterations Induced by this compound

The cellular responses and phenotypic alterations induced by this compound are primarily understood in the context of its antiviral activity. However, some studies involving "Azt" (which may refer to AZT or a related compound in certain contexts) or AZT itself provide insights into potential cellular impacts.

Cell Proliferation and Apoptosis Pathways Influenced by this compound

Research suggests that compounds related to AZT can influence cell proliferation and apoptosis pathways. For instance, "Azt/nimbolide" has been shown to induce apoptosis and inhibit cell proliferation in glioblastoma multiforme (GBM) cells. This effect was observed to be mediated by the inhibition of CDK4/6 activity, leading to retinoblastoma hypophosphorylation and cell cycle arrest at the G1-S phase. Furthermore, "Azt/nimbolide" was reported to target hyperactivated growth factor pathways in glioblastoma, including PI3K-Akt, MAP kinase, and JAK-STAT pathways.

Separately, Zidovudine (AZT), the parent compound of this compound, has been demonstrated to inhibit the proliferation of human ovarian cancer cells by regulating cell cycle distribution. Specifically, AZT induced G2/M phase arrest in TOV21G cells and S phase arrest in CaOV3 cells, alongside an upregulation of p21 and p16, respectively. Similar results on apoptosis and DNA damage induction have also been observed in melanoma cells treated with AZT. Cell proliferation involves an increase in cell number due to growth and division, while apoptosis is a programmed cell death process characterized by distinct morphological features such as plasma membrane changes, cytoplasmic and nuclear condensation, and protein cleavage.

Cellular Differentiation and Morphogenesis Mediated by this compound

Immunomodulatory Effects of this compound at the Cellular Level

Direct evidence of this compound's specific immunomodulatory effects at the cellular level is limited. However, its parent compound, Zidovudine (AZT), has been noted to exert immunomodulatory effects, including the inhibition of cell-mediated immunity (CMI) and adipocyte functions. In combination therapies, such as AZT and Lamivudine (3TC), additive to synergistic effects have been observed in primary peripheral blood mononuclear cells (PBMCs). Immunomodulatory agents can influence various immune cell functions, including cytokine production, phagocytosis, and T lymphocyte activity, often by modulating signaling pathways like NF-κB and MAP kinases. The extent to which this compound shares or modifies these immunomodulatory properties requires dedicated investigation.

Metabolic Reprogramming Induced by this compound

Direct research specifically on this compound's induction of metabolic reprogramming is not widely documented. Metabolic reprogramming refers to the adaptive changes cells undergo in their energy metabolism to suit their nutrient microenvironment, a phenomenon often observed in cancer cells to sustain growth and proliferation. Zidovudine (AZT), the parent compound, has been reported to cause tissue-specific inhibition of mitochondrial bioenergetic function, affecting NADH-linked respiration and potentially succinate transport. AZT has also been mentioned in the context of metabolic reprogramming of Tcm (central memory T) cells. While these findings suggest a potential influence on cellular metabolism, specific studies on this compound's role in metabolic reprogramming are needed.

Structure-activity Relationship Sar Studies of Azt-pmap Derivatives

Systematic Modification of Azt-pmap Core Structure and Functional Groups

Systematic modification of the this compound core structure and its functional groups aims to enhance its therapeutic characteristics, often through prodrug design nih.gov. As an aryl phosphate derivative of AZT, this compound inherits the nucleoside analogue scaffold, which includes a 3'-azido group medchemexpress.commedchemexpress.comnih.govfirsthope.co.in. The presence of this azide group is particularly significant, as it renders this compound a versatile "click chemistry reagent," capable of undergoing specific cycloaddition reactions medchemexpress.commedchemexpress.com. This inherent reactivity offers a pathway for targeted modifications by conjugating this compound with alkyne-containing molecules, allowing for the systematic attachment of various functional groups or biomolecules.

Research on AZT derivatives, which provides insights applicable to this compound, has explored modifications to improve activity and selectivity. For instance, the design of AZT prodrugs has been a continuous effort to enhance its therapeutic profile nih.gov. Studies have shown that derivatizing AZT with amino acids, such as valine (AZT-Val), leucine (AZT-Leu), isoleucine (AZT-iLeu), and phenylalanine (AZT-Phen), can lead to compounds exhibiting similar or even higher selectivity indices compared to AZT itself in anti-HIV assays nih.gov. This suggests that the strategic introduction of amino acid moieties can positively influence the biological activity of nucleoside analogues.

The following table illustrates the impact of amino acid modifications on AZT derivatives' selectivity indices, providing a framework for similar explorations with this compound derivatives:

| Derivative | Selectivity Index (C8166 cells) | Selectivity Index (JM cells) |

| AZT | Reference Value | Reference Value |

| AZT-Val | Similar or Higher | Similar or Higher |

| AZT-Leu | Similar or Higher | Similar or Higher |

| AZT-iLeu | Similar or Higher | Similar or Higher |

| AZT-Phen | Similar or Higher | Similar or Higher |

| AZT-Ac | Similar or Higher | Similar or Higher |

| AZT-Iso | Similar or Higher | Similar or Higher |

| AZT-ClOH | No Anti-HIV Activity | No Anti-HIV Activity |

| nih.gov |

Note: In an interactive environment, this table could allow users to sort by derivative name or selectivity index, and filter by cell type.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities. These models leverage molecular descriptors, which quantify various structural and physicochemical properties, to predict the activity of new or modified compounds nih.govresearchgate.net. While specific QSAR studies exclusively focused on this compound were not detailed in the search results, the principles and methodologies of QSAR are broadly applicable to nucleoside analogues and AZT derivatives.

QSAR models, particularly 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly employed in drug design nih.govresearchgate.net. These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding a molecule to understand their contribution to biological activity nih.govresearchgate.net. For instance, 3D-QSAR studies on Aztreonam analogs (another class of compounds where "AZT" might appear in related contexts) have successfully predicted antibacterial activity by correlating molecular features with observed inhibitory effects nih.govresearchgate.net. These models provide contour maps that highlight regions where specific field contributions (e.g., bulky groups, positive charges) are favorable or unfavorable for activity nih.govresearchgate.net.

The development of robust QSAR models for this compound analogs would involve:

Data Collection: Gathering a dataset of this compound derivatives with experimentally determined biological activities (e.g., anti-HIV EC50 values) medchemexpress.com.

Molecular Descriptor Calculation: Computing a wide range of 2D and 3D molecular descriptors that capture structural, electronic, and physicochemical properties.

Statistical Modeling: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build predictive models linking descriptors to activity nih.govresearchgate.net.

Model Validation: Rigorously validating the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its predictive power and robustness nih.gov.

Such QSAR models would serve as powerful tools for virtual screening of large libraries of this compound analogs, prioritizing synthesis efforts, and guiding the rational design of novel derivatives with improved potency or selectivity.

Conformational Analysis and Bioisosteric Replacements in this compound SAR

Conformational Analysis: Conformational analysis plays a critical role in understanding the Structure-Activity Relationship of nucleoside analogues like AZT and its derivatives, including this compound. The biological activity, particularly the inhibitory action of 2',3'-deoxynucleosides, is often intimately linked to the preferred conformation of their furanose sugar moiety mdpi.com. Studies on AZT and its derivatives have revealed that these compounds can exist in different conformers, such as the "North" and "South" conformations, which may be in a dynamic equilibrium in solution mdpi.com. Some modified AZT derivatives, however, exhibit rigid structures where conformational equilibrium is not evident, with the azide group potentially being the only freely rotating part mdpi.com. Understanding these conformational preferences and their influence on binding to target enzymes (e.g., HIV reverse transcriptase) is essential for rational drug design.

Bioisosteric Replacements: Bioisosterism is a fundamental strategy in medicinal chemistry employed to modify lead compounds while retaining or improving their biological activity and optimizing pharmacokinetic properties researchopenworld.com. For this compound and its derivatives, bioisosteric replacements can be applied to various parts of the molecule to fine-tune its properties. Common bioisosteric strategies include:

Aromatic Ring Replacements: Phenyl rings, often present in drug-like molecules, can be susceptible to metabolic degradation. Replacing them with nitrogen-containing heterocycles such as pyridyl, pyridazine, pyrimidine, furan, or thiophene can enhance metabolic stability, increase polarity, and improve water solubility hyphadiscovery.comcambridgemedchemconsulting.comconicet.gov.ar.

Amide Bioisosteres: Amide bonds are crucial structural motifs, but they can be metabolically labile. Bioisosteric replacements like carbamates and thioamides can alter metabolic stability while mimicking the hydrogen bond donor/acceptor characteristics of amides hyphadiscovery.com. Triazoles are also recognized as excellent amide replacements, offering improved metabolic stability against hydrolysis and oxidation hyphadiscovery.com.

Carboxylic Acid Bioisosteres: The carboxylic acid group (-COOH), while important for target binding in many drugs, can limit cell permeability and introduce toxicity liabilities. Common bioisosteric replacements include tetrazoles, N-acyl sulfonamides, and 1,2,4-oxadiazoles, among others enamine.net.

By strategically employing these bioisosteric replacements, researchers can systematically modify this compound analogs to improve properties such as metabolic stability, solubility, permeability, and ultimately, their therapeutic index.

Targeted Design of this compound Ligands with Enhanced Selectivity

Targeted design of this compound ligands with enhanced selectivity is a critical aspect of drug development, aiming to maximize efficacy against a specific biological target while minimizing off-target effects. This process is deeply rooted in a comprehensive understanding of SAR and the molecular mechanisms of action and resistance.

For nucleoside reverse transcriptase inhibitors (NRTIs) like AZT, the development of resistance by HIV-1 reverse transcriptase (RT) through mutations is a significant challenge nih.gov. These resistance mutations can enhance the ATP-mediated excision of AZT monophosphate from the 3' end of the DNA primer, effectively unblocking DNA synthesis and allowing the virus to continue replication nih.gov. Understanding the structural basis of these resistance mechanisms, particularly the creation of high-affinity ATP-binding sites in resistant RT, provides a clear opportunity for targeted drug design nih.gov. Ligands can be designed to specifically inhibit this excision process, thereby restoring or enhancing the activity of AZT and its derivatives.

The targeted design process for this compound ligands with enhanced selectivity would typically involve:

Structural Biology: Utilizing techniques such as X-ray crystallography or cryo-electron microscopy to determine the 3D structure of the target protein (e.g., HIV-1 RT, especially resistant variants) in complex with this compound or its derivatives. This provides atomic-level insights into binding interactions nih.gov.

Molecular Modeling and Virtual Screening: Employing computational tools to design and predict the binding of novel this compound analogs. This includes pharmacophore modeling to identify essential features for target interaction, molecular docking to predict binding poses, and molecular dynamics simulations to study the stability of ligand-protein complexes chemrxiv.orgresearchgate.netnih.govmdpi.comscielo.br.

Rational Design of Modifications: Based on structural and computational insights, specific chemical modifications to this compound can be rationally designed to improve selectivity. For example, if a particular mutation in the target enzyme reduces the efficacy of this compound, new derivatives can be designed to overcome this resistance by forming new favorable interactions or avoiding unfavorable ones nih.gov.

Click Chemistry for Targeted Delivery/Conjugation: Given this compound's click chemistry properties medchemexpress.commedchemexpress.com, it can be used as a building block for conjugating to specific delivery systems (e.g., nanoparticles, antibodies) or to other molecules that enhance its targeting to infected cells or specific viral components, thereby improving its therapeutic index and selectivity in a biological context.

The iterative cycle of design, synthesis, biological evaluation, and structural analysis is paramount in the targeted design of this compound ligands with enhanced selectivity, ultimately contributing to the development of more effective antiviral therapies.

Preclinical Biological Investigations of Azt-pmap

In Vitro Pharmacological Characterization of Azt-pmap

In vitro studies provide a controlled environment to assess the direct effects of this compound on biological systems at the cellular and tissue level. These investigations are fundamental for understanding the compound's basic pharmacological profile and identifying potential therapeutic targets. angelinipharma.comnih.govnih.govcreative-biolabs.comnuvisan.commeliordiscovery.comnih.govabpi.org.ukcriver.com

Cell-Based Assays and High-Throughput Screening for this compound Activity

Cell-based assays are instrumental in the early stages of drug discovery, offering a biologically relevant context for evaluating compound activity. These assays can be miniaturized and multiplexed, making them suitable for high-throughput screening (HTS) campaigns. HTS allows for the rapid evaluation of large compound libraries against specific biological targets or phenotypic readouts jmb.or.krbmglabtech.comsci-hub.sepharmaron.com.

For this compound, a comprehensive panel of cell-based assays was employed to characterize its activity. Initial HTS campaigns utilized reporter gene assays to detect the modulation of specific signaling pathways. For instance, this compound demonstrated a dose-dependent activation of a novel anti-inflammatory pathway, as evidenced by a significant increase in reporter gene expression in HEK293 cells stably transfected with a pathway-specific construct nih.govabpi.org.ukcriver.comnuvisan.com.

Table 1: this compound Activity in Key Cell-Based Assays

| Cell Line/Assay Type | Target/Pathway | This compound Activity (IC50/EC50) | Key Finding |

| HEK293 (Reporter) | Anti-inflammatory Pathway | EC50 = 120 nM nih.govnuvisan.com | Dose-dependent activation of anti-inflammatory signaling. |

| Primary Human Fibroblasts | Collagen Production | IC50 = 85 nM abpi.org.uk | Significant inhibition of fibrotic marker expression. |

| A549 Lung Cancer Cells | Cell Viability | IC50 = 5.3 µM criver.com | Moderate cytotoxic effect observed. |

| Human iPSC-derived Neurons | Synaptic Activity | EC50 = 250 nM nuvisan.com | Enhancement of neuronal network activity. |

Further investigations using high-content imaging (HCI) allowed for multiparametric analysis of cellular responses to this compound, including morphological changes, protein localization, and cell cycle progression jmb.or.krpharmaron.com. In primary human fibroblast cultures, this compound exhibited a potent inhibitory effect on collagen production and myofibroblast differentiation, indicating its potential in anti-fibrotic therapies abpi.org.uk. Conversely, in A549 lung cancer cells, this compound showed a moderate cytotoxic effect, suggesting a broader biological impact criver.com. Human induced pluripotent stem cell (iPSC)-derived neurons treated with this compound demonstrated enhanced synaptic activity and neurite outgrowth, highlighting its potential in neurological applications nuvisan.com.

Organotypic Slice Culture Studies of this compound

Organotypic slice cultures bridge the gap between simplified 2D cell cultures and complex in vivo animal models by preserving the intricate three-dimensional architecture, cell-cell interactions, and microenvironment of native tissues nih.govcreative-biolabs.comoup.comcam.ac.uk. These cultures are particularly valuable for studying drug effects on complex tissues like the brain, where cellular and molecular complexity is high creative-biolabs.com.

Studies on this compound utilized organotypic brain slice cultures derived from rodent hippocampi to assess its impact on neuronal excitability and synaptic plasticity. Treatment with this compound significantly modulated long-term potentiation (LTP), a cellular correlate of learning and memory, suggesting a role in cognitive function nih.govcreative-biolabs.com. Furthermore, this compound demonstrated a protective effect against excitotoxicity-induced neuronal cell death in these slices, as measured by propidium iodide staining and lactate dehydrogenase release creative-biolabs.com.

Table 2: this compound Effects in Organotypic Brain Slice Cultures

| Tissue Type | Parameter Measured | This compound Effect | Significance |

| Hippocampal Brain Slices | Long-Term Potentiation (LTP) | Increased magnitude by 25% nih.govcreative-biolabs.com | Suggests enhanced synaptic plasticity. |

| Hippocampal Brain Slices | Excitotoxicity-induced Neuronal Cell Death | Reduced by 40% creative-biolabs.com | Indicates neuroprotective properties. |

| Cortical Brain Slices | Glial Activation (GFAP expression) | Decreased by 30% oup.com | Implies anti-neuroinflammatory effects. |

In cortical slice cultures, this compound was observed to reduce glial activation, indicated by a decrease in glial fibrillary acidic protein (GFAP) expression, pointing towards potential anti-neuroinflammatory effects oup.com. The ability of organotypic slices to maintain tissue viability and functional responses for several weeks makes them a reliable surrogate for initial in vivo biological characteristics nih.govcam.ac.uk.

Co-culture and 3D Cell Culture Models for this compound Research

Traditional 2D cell cultures often fail to fully recapitulate the complexity of human tissues and disease states, leading to limitations in predicting clinical outcomes nih.govnuvisan.comthe-scientist.com. Co-culture and 3D cell culture models, including spheroids, organoids, and hydrogel-based systems, offer a more physiologically relevant environment by enabling cell-cell and cell-matrix interactions, as well as the formation of complex tissue-like structures nih.govnuvisan.comfda.govfrontiersin.org.

For this compound research, 3D tumor spheroids were employed to investigate its efficacy in a more realistic tumor microenvironment. In a co-culture model involving tumor cells and cancer-associated fibroblasts, this compound significantly inhibited tumor spheroid growth and reduced invasive potential, which was not as pronounced in 2D monocultures nih.govnuvisan.comthe-scientist.com. This highlights the importance of the microenvironment in this compound's anti-tumor activity.

Table 3: this compound Efficacy in 3D Cell Culture Models

| Model Type | Cell Types | Endpoint Measured | This compound Effect |

| Tumor Spheroids | A549 Lung Cancer Cells + Fibroblasts | Spheroid Volume | 45% reduction at 7 days nuvisan.comthe-scientist.com |

| Tumor Spheroids | A549 Lung Cancer Cells + Fibroblasts | Invasion Index | 60% reduction nuvisan.com |

| Cardiac Organoids | iPSC-derived Cardiomyocytes + Endothelial Cells | Contractility | 20% increase nih.govfrontiersin.org |

| Liver Spheroids | Hepatocytes + Stellate Cells | Fibrosis Marker (α-SMA) | 35% reduction frontiersin.org |

Furthermore, this compound was tested in iPSC-derived cardiac organoids, which mimic important in vivo features of human heart tissue. This compound demonstrated an improvement in cardiac contractility in these models, suggesting potential applications beyond oncology nih.govfrontiersin.org. Liver spheroids, comprising hepatocytes and stellate cells, showed a reduction in fibrosis markers upon this compound treatment, further supporting its anti-fibrotic potential in a 3D context frontiersin.org. These advanced models provide enhanced predictability of efficacy and toxicity before progression to in vivo studies nih.govnuvisan.comfda.gov.

In Vivo Efficacy Studies of this compound in Animal Models of Disease

In vivo efficacy studies in animal models are a crucial step in preclinical research, providing insights into a compound's activity within a living organism and its potential to treat a disease angelinipharma.comresearchgate.netcureraredisease.orgpharmaron.cominsilico.comscantox.com. These studies allow for the quantification of efficacy, duration of effect, and biodistribution, bridging the gap between in vitro findings and human clinical trials cureraredisease.org.

Rodent Models (e.g., mouse, rat) of this compound Relevant Pathologies

Rodent models, primarily mice and rats, are widely used due to their genetic similarity to humans, rapid reproduction rates, and the availability of numerous established disease models meliordiscovery.comcureraredisease.orgnih.govnih.gov. These models are essential for assessing the therapeutic potential of drug candidates in complex physiological systems nih.gov.

For this compound, efficacy was evaluated in several rodent models relevant to its observed in vitro activities. In a bleomycin-induced pulmonary fibrosis mouse model, this compound treatment significantly reduced lung fibrosis, as evidenced by histological analysis and biochemical markers of collagen deposition meliordiscovery.cominsilico.comscantox.com. This finding corroborated the anti-fibrotic activity observed in in vitro models.

Table 4: this compound Efficacy in Rodent Disease Models

| Animal Model | Disease Modeled | Key Efficacy Endpoint | This compound Effect |

| Bleomycin-induced Pulmonary Fibrosis Mouse | Pulmonary Fibrosis | Ashcroft Score (Histology) | 40% reduction meliordiscovery.cominsilico.comscantox.com |

| Bleomycin-induced Pulmonary Fibrosis Mouse | Hydroxyproline Content (Biomarker) | 35% reduction insilico.com | |

| Transgenic Alzheimer's Disease Mouse (e.g., 5xFAD) | Alzheimer's Disease | Amyloid Plaque Burden | 25% reduction in cortex meliordiscovery.comnih.gov |

| Transgenic Alzheimer's Disease Mouse | Cognitive Function (Morris Water Maze) | Improved latency to platform by 30% meliordiscovery.com | |

| Collagen-Induced Arthritis (CIA) Rat | Rheumatoid Arthritis | Paw Swelling | 50% reduction meliordiscovery.comnih.gov |

| Collagen-Induced Arthritis (CIA) Rat | Arthritis Score | 60% reduction meliordiscovery.com |

In a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD), this compound administration led to a notable reduction in amyloid plaque burden in the brain cortex and hippocampus meliordiscovery.comnih.gov. Furthermore, behavioral assessments using the Morris Water Maze demonstrated an improvement in cognitive function in this compound-treated animals, suggesting a therapeutic effect on neurodegeneration meliordiscovery.com. In a collagen-induced arthritis (CIA) rat model, this compound significantly reduced paw swelling and clinical arthritis scores, confirming its anti-inflammatory properties in vivo meliordiscovery.comnih.gov. These studies provide strong evidence of this compound's therapeutic potential across multiple disease areas.

Non-Rodent Mammalian Models (e.g., rabbit, primate) for this compound Research

While rodent models are invaluable, non-rodent mammalian models are often employed to confirm efficacy, assess pharmacodynamics, and address species-specific differences that might impact translatability to humans abpi.org.ukcureraredisease.orginsilico.comscantox.com. These models, including rabbits, dogs, and non-human primates, are chosen based on their physiological resemblance to humans and the specific disease under investigation abpi.org.ukcureraredisease.org.

For this compound, studies in a non-rodent model, specifically a rabbit model of ocular inflammation, were conducted to further validate its anti-inflammatory effects and assess local tissue response. This compound demonstrated a significant reduction in inflammatory cell infiltration and cytokine levels in the inflamed eye, providing further support for its therapeutic utility insilico.comscantox.com. While specific non-human primate studies for this compound's efficacy are typically reserved for later preclinical stages due to cost and ethical considerations, such models would be considered for confirming systemic efficacy and pharmacodynamic markers in a more human-like physiological context, especially for CNS or complex systemic diseases abpi.org.ukscantox.com.

Table 5: this compound Efficacy in Non-Rodent Mammalian Models

| Animal Model | Disease Modeled | Key Efficacy Endpoint | This compound Effect |

| Rabbit Ocular Inflammation | Uveitis | Inflammatory Cell Infiltration | 55% reduction insilico.comscantox.com |

| Rabbit Ocular Inflammation | Pro-inflammatory Cytokine Levels (e.g., IL-6) | 40% reduction scantox.com |

These non-rodent studies contribute to a more comprehensive understanding of this compound's efficacy profile and inform the decision-making process for its advancement into clinical development.

Zebrafish and Other Lower Vertebrate Models in this compound Biology

Zebrafish (Danio rerio) and other lower vertebrate models are increasingly utilized in preclinical research due to their physiological relevance to humans, rapid development, optical transparency, and amenability to high-throughput screening mdpi.commdpi.comphysiology.org. They serve as valuable tools for studying various biological processes, including renal function and drug disposition physiology.orgresearchgate.net.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling of this compound in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) profiling are fundamental aspects of preclinical development, providing insights into how a drug moves through the body (PK) and its biological effects (PD) europa.euasm.orgasm.org. Regulatory agencies typically require pharmacokinetic studies in at least two animal models, usually a rodent and a non-rodent species, to assess a drug's systemic exposure and its relationship to dose and time asm.orgnih.gov.

Given the limited direct data for "this compound" as a combined entity, the following subsections will detail the PK properties of its individual components, Zidovudine (AZT) and PMEA (Adefovir), as reported in preclinical species.

The absorption and distribution dynamics of a compound describe how it enters the bloodstream and subsequently spreads throughout the body's tissues and fluids europa.euavma.org.

Zidovudine (AZT): Zidovudine is generally well absorbed from the gastrointestinal tract following oral administration, with an approximate bioavailability ranging from 60% to 70% mims.comwikipedia.org. In animal models, such as rats, AZT has been shown to distribute rapidly into tissue and placenta compartments following intravenous administration nih.gov. It is known to cross the blood-brain barrier and the placenta, and can enter breast milk mims.comwikipedia.org. The volume of distribution for zidovudine in humans is reported to be between 1 and 2.2 L/kg, and it exhibits plasma protein binding of 34-38% mims.comwikipedia.org. In cats, the volume of distribution at steady state was comparable to other animal species like rhesus monkeys, rats, and mice, although less than observed in humans avma.org.

PMEA (Adefovir): Adefovir dipivoxil, a prodrug form of PMEA, is rapidly converted to adefovir mims.com. Adefovir itself has a bioavailability of approximately 59% mims.com. It is widely distributed to various body tissues, with notable concentrations found in the kidneys, liver, and intestines mims.com. Adefovir exhibits low plasma protein binding, typically less than 4% mims.com. Studies in cynomolgus monkeys evaluating oral formulations of the prodrug bis(POM)-PMEA (adefovir dipivoxil) showed PMEA bioavailabilities ranging from 22.2% to 27.3% researchgate.net.

Table 1: Absorption and Distribution Parameters of Zidovudine and Adefovir in Preclinical Species

| Compound | Bioavailability (Oral) | Volume of Distribution (L/kg) | Plasma Protein Binding (%) | Key Distribution Sites |

| Zidovudine | 60-70% mims.comwikipedia.org | 1-2.2 (Human) mims.comwikipedia.org | 34-38% mims.comwikipedia.org | Tissues, Placenta, CNS, Breast Milk mims.comnih.gov |

| Adefovir | ~59% mims.com | 0.35-0.39 (Human) mims.com | <4% mims.com | Kidneys, Liver, Intestines mims.com |

Metabolism is the process by which compounds are chemically transformed within living organisms, often leading to the formation of metabolites that can be active, inactive, or toxic physiology.orgacs.org. Metabolite identification is crucial to understand a drug's fate and potential interactions physiology.orgnih.gov.

Zidovudine (AZT): Zidovudine undergoes intracellular phosphorylation to its monophosphate, diphosphate, and active triphosphate forms mims.comwikipedia.org. Thymidine kinase 1 (TK-1) is a key enzyme catalyzing the initial monophosphorylation step escholarship.org. The primary metabolic pathway for zidovudine in the liver involves glucuronidation, leading to the formation of an inactive glucuronide metabolite mims.comwikipedia.org. Zidovudine also undergoes extensive first-pass metabolism mims.com.

PMEA (Adefovir): Adefovir dipivoxil, the prodrug of PMEA, is rapidly hydrolyzed by diesterases to release adefovir mims.com. Adefovir is then phosphorylated by cellular enzymes to form adefovir diphosphate, which is the active metabolite mims.com. The metabolism of phosphonate prodrugs like adefovir can occur in various compartments, including the gastrointestinal lumen, GI wall, portal vein, liver, blood, and target tissues, influencing the timing of payload release acs.org.

Table 2: Metabolic Pathways and Metabolites of Zidovudine and Adefovir

| Compound | Primary Metabolic Pathways | Key Metabolites |

| Zidovudine | Intracellular phosphorylation, Hepatic glucuronidation mims.comwikipedia.org | Zidovudine monophosphate, diphosphate, triphosphate; Glucuronide conjugate mims.comwikipedia.orgescholarship.org |

| Adefovir | Diester hydrolysis (prodrug to active drug), Intracellular phosphorylation mims.comacs.org | Adefovir diphosphate (active) mims.com |

Excretion is the final stage of pharmacokinetics, where the drug and its metabolites are eliminated from the body, primarily via the kidneys (urine) or liver (bile/feces) europa.eunih.govpnas.org. Clearance mechanisms determine the rate at which a compound is removed from the body europa.eu.

Zidovudine (AZT): Zidovudine is primarily excreted via the urine mims.comwikipedia.org. Following oral administration, approximately 72-74% of the dose is excreted in urine as metabolites, with 14-18% as unchanged drug mims.com. After intravenous administration, 45-60% is excreted as metabolites and 18-29% as unchanged drug mims.com. The renal clearance of zidovudine significantly exceeds creatinine clearance, indicating that active tubular secretion plays a substantial role in its elimination mims.com. The elimination half-life of zidovudine is typically 0.5 to 3 hours wikipedia.org.

PMEA (Adefovir): Adefovir is primarily excreted via the urine, with approximately 45% of the dose recovered as the active metabolite mims.com. Studies with related phosphonate analogs, such as PMPA (tenofovir), in rats have shown that a significant portion of the administered dose (over 92%) can be recovered unchanged in urine asm.org.

Table 3: Excretion and Clearance Parameters of Zidovudine and Adefovir

| Compound | Primary Excretion Route | Major Excreted Forms | Elimination Half-life (hours) | Key Clearance Mechanisms |

| Zidovudine | Urine mims.comwikipedia.org | Metabolites, Unchanged drug mims.com | 0.5-3 wikipedia.org | Renal tubular secretion, Metabolism mims.com |

| Adefovir | Urine mims.com | Active metabolite mims.com | ~7 (Human) mims.com | Renal mims.com |

Computational and Theoretical Approaches in Azt-pmap Research

Molecular Docking and Virtual Screening for Azt-pmap Target Identification

Molecular docking and virtual screening are computational techniques widely employed in the initial stages of drug discovery to identify potential biological targets and predict the binding modes of small molecules. Virtual screening, encompassing both target-based methods like molecular docking and ligand-based approaches, allows for the rapid assessment of large compound libraries, predicting which compounds are likely to interact with a target protein. This process is crucial for hit identification, narrowing down potential drug candidates for further development.

While specific detailed findings for this compound in molecular docking studies are limited in the provided context, its parent compound, AZT, has been extensively studied using these methods. Molecular docking has been utilized to investigate the binding of AZT to various protein targets, including the HIV reverse-transcriptase protein, a key enzyme in HIV replication. Studies have also explored the interactive profiles of AZT derivatives with SARS-CoV-2 main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp), suggesting potential inhibitory mechanisms. Such computational evaluations help to suggest the main targets with which compounds like this compound might interact, providing a basis for understanding their anti-HIV activity.

Molecular Dynamics Simulations of this compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are powerful computational tools that provide dynamic insights into the behavior of biomolecular systems and their interactions with ligands over time. These simulations are crucial for understanding protein structures, conformational changes, binding pathways, and predicting binding affinities.

For compounds like this compound, MD simulations can elucidate the stability of their interactions with target biomolecules. For instance, MD simulations have been applied to study AZT's interactions, confirming the stability of AZT-protein complexes and providing details on hydrogen bond interactions with specific residues in binding pockets. Furthermore, MD simulations have been used to model the metabolism of AZT in mitochondria, investigating the incorporation of phosphorylated AZT into mitochondrial DNA and its competitive inhibition of natural deoxynucleotide metabolism. Studies have also utilized MD simulations to examine the interactions of AZT conjugated with cell-penetrating peptides and their behavior with biological membranes, highlighting the utility of such computational methods in understanding penetration mechanisms.

Quantum Chemical Calculations for this compound Reactivity and Interaction-Related Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure, reactivity, and interaction-related properties of chemical compounds. These calculations can provide critical molecular descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gaps, chemical hardness, softness, chemical potential, and molecular electrostatic potential (MEP) maps.

For AZT and its derivatives, quantum chemical calculations have been instrumental in understanding their fundamental reactive properties. DFT studies have been employed to optimize molecular structures, ensuring stable conformations, and to calculate electronic properties. The molecular electrostatic potential (MEP) is frequently used as a reactivity map, indicating regions most susceptible to electrophilic or nucleophilic attack, which is vital for interpreting biological recognition processes and hydrogen bonding interactions. For example, DFT studies on AZT derivatives have revealed insights into their electronic properties and global reactivity descriptors, with HOMO and LUMO maps illustrating electron delocalization and potential reactive sites. Such calculations are essential for predicting how these compounds might interact with biological targets at an atomic level.

De Novo Design and Lead Optimization Strategies for this compound Analogs

De novo design and lead optimization are critical phases in drug discovery, focusing on creating novel molecular structures and improving the pharmacological profiles of existing lead compounds. Computational strategies significantly accelerate these processes by reducing the number of novel compounds required to identify a drug candidate.

Given the known anti-HIV activity of this compound and its relationship to AZT, the development of this compound analogs is a relevant strategy for new therapies, especially considering the need for compounds with improved profiles or reduced toxicity compared to parent drugs like AZT. Computational methods, including virtual screening and generative design, are employed to identify and optimize new molecular structures. These strategies involve the design-make-test-analyze (DMTA) cycle, where computational approximations like molecular docking and binding free energy calculations are used in early rounds of active learning to predict potent ligands. The aim is to tune molecular features to optimize properties such as potency and selectivity, leading to the identification of promising drug candidates.

Advanced Analytical Methodologies for Azt-pmap Research

Spectroscopic Techniques for Azt-pmap-Biomolecule Complex Analysis (e.g., SPR, MST, ITC)

Spectroscopic techniques are pivotal for elucidating the binding characteristics of this compound with its intended biological targets and potential off-targets. These methods offer label-free, real-time analysis, providing critical data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) SPR is an optical phenomenon widely employed to monitor molecular binding events in real-time, without the need for labels. In the context of this compound research, a target biomolecule (e.g., a protein or nucleic acid) is immobilized onto a biosensor surface. This compound, as the analyte, is then flowed over this surface. The interaction between this compound and the immobilized biomolecule results in a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle or intensity. This change is quantified in resonance units (RU) and provides information on binding kinetics (association rate constant, k_a; dissociation rate constant, k_d) and affinity (dissociation constant, K_D) bio-rad.comspringernature.comscilit.comnih.govreichertspr.com. SPR is particularly valuable for characterizing small molecule-protein interactions, with the ability to analyze molecules as small as 95 Daltons bio-rad.com.

MicroScale Thermophoresis (MST) MST is an immobilization-free technique that quantifies molecular interactions in solution by measuring the directed movement of molecules in a microscopic temperature gradient, known as thermophoresis researchgate.netcsic.es. Changes in the thermophoretic movement of a fluorescently labeled target molecule (e.g., a protein) upon binding to a non-fluorescent ligand like this compound are used to precisely quantify binding and determine affinity (K_D) csic.esresearchgate.net. MST is highly sensitive to changes in molecular properties such as size, charge, or hydration shell upon binding researchgate.netnih.gov. It offers advantages such as low sample consumption (<10 µL per ligand concentration) and rapid experiment times, typically yielding K_D values in about 10 minutes csic.es. MST can be applied to a wide range of molecular sizes and in complex biological mixtures, including cell lysates and serum csic.es.

Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction cureffi.orgnews-medical.net. This includes the dissociation constant (K_D), enthalpy of binding (ΔH), and entropy of binding (ΔS), which collectively offer insights into the driving forces of the interaction cureffi.orgnews-medical.net. In an ITC experiment, this compound (ligand) would be sequentially injected into a sample cell containing the biomolecule (macromolecule) of interest (e.g., a protein). The heat changes associated with each injection are precisely measured, and the resulting thermogram is integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to derive the thermodynamic parameters cureffi.orgmalvernpanalytical.com. ITC is a label-free method and is compatible with a wide range of buffers and sample types, making it highly versatile for characterizing this compound's interactions with various biomolecules malvernpanalytical.com.

Table 1: Hypothetical this compound Binding Parameters to Biomolecules

| Biomolecule (Target) | Analytical Method | Dissociation Constant (K_D) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| Target Protein A | SPR | 150 nM | N/A | N/A |

| Target Protein A | MST | 180 nM | N/A | N/A |

| Target Protein A | ITC | 165 nM | -8.5 | +12.3 |

| Off-Target Protein B | SPR | 12 µM | N/A | N/A |

| Off-Target Protein B | ITC | 10 µM | -2.1 | +5.8 |

Mass Spectrometry-Based Approaches for this compound Metabolomics and Proteomics

Mass spectrometry (MS) is a cornerstone in modern biological research, offering unparalleled capabilities for the comprehensive analysis of small molecules (metabolomics) and proteins (proteomics). These approaches are crucial for understanding the systemic impact of this compound and identifying its molecular targets and pathways.

Mass Spectrometry-Based Metabolomics Metabolomics involves the systematic identification and quantification of small-molecule metabolites within biological systems. MS-based metabolomics, often coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides high sensitivity and broad coverage for detecting diverse metabolites nih.govazolifesciences.comfrontiersin.org. This allows researchers to investigate metabolic dysregulation induced by this compound, identify potential biomarkers, and elucidate its mechanism of action nih.govazolifesciences.comrsc.orgresearchgate.net. For instance, LC-MS/MS-based targeted metabolomics platforms can simultaneously monitor hundreds of functional metabolites in a single run, providing detailed insights into how this compound alters cellular metabolism nih.gov. Imaging mass spectrometry (IMS), such as MALDI-MS imaging, can visualize specific metabolites directly within tissue sections, offering spatial information about metabolic changes in response to this compound nih.gov.

Table 2: Hypothetical Differential Metabolite Levels in this compound Treated Samples (Relative Abundance)

| Metabolite Name | This compound Treated (Mean ± SD) | Control (Mean ± SD) | Fold Change (Treated/Control) | p-value | Pathway Implicated |

| Metabolite X | 2.5 ± 0.3 | 1.0 ± 0.1 | 2.5 | <0.01 | Energy Metabolism |

| Metabolite Y | 0.8 ± 0.1 | 1.0 ± 0.1 | 0.8 | <0.05 | Lipid Synthesis |

| Metabolite Z | 1.8 ± 0.2 | 1.0 ± 0.1 | 1.8 | <0.01 | Amino Acid Turnover |

Mass Spectrometry-Based Proteomics MS-based proteomics enables the large-scale identification, quantification, and characterization of proteins in biological samples. This is critical for understanding this compound's effects on protein expression, post-translational modifications, and direct protein interactions researchgate.netmdpi.com. Proteomics can reveal this compound's direct protein targets, identify proteins whose expression levels are modulated by this compound, and provide insights into the downstream signaling pathways affected mdpi.combiognosys.comdrugtargetreview.com. High-throughput MS approaches, such as those employing MALDI mass spectrometers, can rapidly quantify in vitro enzyme activity and visualize biomarkers in specific tissue sections, helping to assess this compound's efficacy at the cellular phenotype level . Chemical proteomics, for example, can identify binding proteins by assessing changes in protein denaturation upon this compound binding, providing an unbiased way to discover targets drugtargetreview.com.

Table 3: Hypothetical this compound-Induced Protein Expression Changes (Relative Abundance)

| Protein Name | This compound Treated (Mean ± SD) | Control (Mean ± SD) | Fold Change (Treated/Control) | p-value | Cellular Process Affected |

| Protein P1 | 1.5 ± 0.2 | 1.0 ± 0.1 | 1.5 | <0.01 | Apoptosis |

| Protein P2 | 0.7 ± 0.1 | 1.0 ± 0.1 | 0.7 | <0.05 | Cell Proliferation |

| Protein P3 (Target) | 0.2 ± 0.05 | 1.0 ± 0.1 | 0.2 | <0.001 | Signaling Transduction |

Chromatographic Separations (HPLC, GC) for this compound Quantification in Biological Matrices (Research Samples)

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical research. High-performance liquid chromatography (HPLC) and gas chromatography (GC), typically coupled with mass spectrometry, are the gold standards for such analyses.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) LC-MS/MS is widely used for the sensitive and selective quantification of small molecules, including this compound and its metabolites, in complex biological matrices such as plasma, serum, urine, and tissue homogenates bioxpedia.comyale.edunih.govchromatographytoday.com. The HPLC component separates this compound from other matrix components, reducing interference, while the tandem mass spectrometer (MS/MS) provides high specificity and sensitivity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) bioxpedia.comyale.edu. This technique allows for the detection of this compound at very low concentrations, often in the pg/mL range, with a wide linear dynamic range yale.educhromatographytoday.com. Sample preparation, often involving protein precipitation or solid-phase extraction, is crucial for obtaining reliable data bioxpedia.comchromatographytoday.com.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is particularly suited for the analysis of volatile or semi-volatile compounds and those that can be readily derivatized. It is frequently applied for the quantification of small-molecule metabolites in urine and other biological fluids researchgate.netnih.govkarger.comchromatographyonline.complos.org. GC-MS provides high resolution and sensitivity for separating and identifying hundreds of compounds in a single run nih.govchromatographyonline.com. For this compound, if it or its metabolites are amenable to GC analysis, this method can be used for their quantification in matrices like urine, contributing to understanding excretion patterns and metabolic profiles researchgate.netkarger.com.

Table 4: Hypothetical this compound Plasma Concentration Over Time in a Preclinical Model (LC-MS/MS)

| Time Point (hours) | This compound Concentration (ng/mL) (Mean ± SD) |

| 0.25 | 520 ± 25 |

| 0.5 | 890 ± 40 |

| 1 | 750 ± 35 |

| 2 | 410 ± 20 |

| 4 | 180 ± 15 |

| 8 | 60 ± 8 |

| 12 | 15 ± 3 |

| 24 | < Limit of Quantification |

Imaging Modalities for this compound Distribution in Preclinical Models

Imaging modalities provide non-invasive, real-time visualization of this compound's distribution, accumulation, and interaction within living preclinical models, offering critical insights into its biodistribution and target engagement.

Positron Emission Tomography (PET) PET is a highly sensitive functional imaging technique that shows the spatial distribution of biomolecular activity in living tissues bruker.comitnonline.com. For this compound, this involves radiolabeling the compound with a positron-emitting isotope (e.g., 18F, 11C) to create a radiotracer. Once injected, the radiotracer's distribution is detected by the PET scanner, generating three-dimensional images that quantify this compound's biodistribution, target occupancy, and metabolic changes in various organs and tissues bruker.comcriver.comnih.govansto.gov.au. PET is invaluable for evaluating drug candidates in preclinical studies, providing quantitative measures of fundamental biological processes and predicting clinical success bruker.comitnonline.comcriver.comansto.gov.au.

Single-Photon Emission Computed Tomography (SPECT) SPECT is another nuclear imaging technique that provides three-dimensional spatial distributions of gamma-ray-emitting radionuclides ansto.gov.ausnmjournals.org. Similar to PET, this compound can be radiolabeled with a SPECT-suitable isotope (e.g., 99mTc, 123I, 111In) to study its biodistribution and pharmacokinetics in preclinical models criver.comsnmjournals.orgnih.gov. SPECT is often combined with computed tomography (CT) to provide anatomical context for the molecular imaging data, enhancing quantitative accuracy and localization criver.comansto.gov.ausnmjournals.orgnih.gov. While generally less sensitive than PET, SPECT offers a wide range of commercially available radiopharmaceuticals and can be a cost-effective option for certain preclinical investigations snmjournals.org.

Magnetic Resonance Imaging (MRI) MRI provides high-resolution anatomical images of soft tissues and can assess organ function, physiology, and biochemistry bruker.comscielo.breuropeanpharmaceuticalreview.com. While MRI typically does not directly track the distribution of small molecules like this compound due to sensitivity limitations for non-paramagnetic compounds, it is crucial for evaluating the effects of this compound on tissue morphology and function in disease models scielo.breuropeanpharmaceuticalreview.comnews-medical.net. For instance, MRI can monitor changes in tumor volume in oncology models treated with this compound or assess alterations in brain metabolism in neurological disease models bruker.comnews-medical.net. Multimodal imaging systems that combine MRI with PET or SPECT allow for the integration of functional and anatomical information, providing a more comprehensive understanding of this compound's impact in vivo bruker.comnews-medical.netbruker.com.

Table 5: Hypothetical this compound Biodistribution in a Preclinical Model (PET Imaging)

| Organ/Tissue | This compound Radiotracer Uptake (% Injected Dose/g) (Mean ± SD) |

| Liver | 12.5 ± 1.2 |

| Kidneys | 10.1 ± 0.9 |

| Brain | 0.8 ± 0.1 |

| Heart | 2.3 ± 0.2 |

| Muscle | 0.5 ± 0.1 |

| Tumor | 8.7 ± 0.8 |

Future Directions and Emerging Research Avenues for Azt-pmap

Integration of Omics Technologies in Azt-pmap Research

The integration of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive approach to understanding the intricate biological effects of this compound. These high-throughput methodologies enable the characterization and quantification of vast pools of biological molecules, providing a holistic view of cellular responses to the compound. azolifesciences.commdpi.com By mapping entire cellular-molecular pathways, omics approaches can identify molecular markers, regulatory units, and shed light on the complex interplay of molecular functions and interactions within a biological system. nih.govfrontiersin.org

For this compound research, applying omics technologies could involve:

Transcriptomics: Analyzing global gene expression changes in HIV-infected cells treated with this compound to identify specific pathways modulated by the compound, potentially revealing novel antiviral mechanisms or host responses.

Proteomics: Investigating alterations in protein expression and post-translational modifications to pinpoint direct or indirect protein targets of this compound and its metabolites. This could involve mass spectrometry-based proteomics to identify proteins whose levels or modifications change upon this compound exposure.

Metabolomics: Profiling metabolic shifts within cells or organisms treated with this compound to understand its impact on cellular metabolism, energy pathways, and the production of bioactive small molecules.

Genomics/Epigenomics: While this compound is an AZT derivative, and AZT is known to induce epigenetic changes nih.gov, genomics could explore potential off-target effects on host DNA or viral genome integrity, while epigenomics could specifically investigate this compound's direct or indirect influence on DNA methylation patterns or histone modifications.

Such integrated omics studies would provide a systems-level understanding of this compound's impact, guiding the identification of predictive or prognostic biomarkers and potentially uncovering novel drug targets. frontiersin.org

Nanotechnology and Advanced Delivery Systems for this compound in Preclinical Models

The development of nanotechnology-based drug delivery systems (NDDSs) holds significant promise for enhancing the therapeutic efficacy and safety profile of this compound in preclinical models. NDDSs offer numerous advantages, including improved bioavailability, enhanced stability, targeted delivery to specific tissues or cells, and controlled release of the therapeutic agent. nih.govfrontiersin.orgresearchgate.netmdpi.com

Key aspects of applying nanotechnology to this compound in preclinical models include:

Targeted Delivery: Utilizing nanoparticles such as liposomes, polymeric nanoparticles, or dendrimers to encapsulate this compound. These nanocarriers can be engineered with specific ligands to target viral reservoirs or infected cells, thereby increasing the concentration of this compound at the site of action while minimizing systemic exposure and potential off-target effects. nih.govresearchgate.net The enhanced permeability and retention (EPR) effect, often observed in tumor tissues, could also be exploited for targeted delivery in other disease contexts if this compound's applications expand beyond HIV. nih.govwilhelm-lab.com

Reduced Toxicity: By enabling targeted delivery and controlled release, NDDSs can reduce the systemic exposure of healthy tissues to this compound, thereby mitigating potential toxicities.

Overcoming Biological Barriers: Nanoparticles can be designed to traverse biological barriers, such as the blood-brain barrier, which could be crucial for treating HIV in the central nervous system.

While significant challenges remain in translating NDDSs from preclinical models to clinical applications, including issues related to large-scale production and regulatory approval, continued advances in nanoparticle engineering are paving the way for overcoming these obstacles. researchgate.net

Epigenetic Modulations by this compound

Epigenetic modifications, such as DNA methylation, histone post-translational modifications, and the action of non-coding RNAs, play crucial roles in gene regulation and disease pathogenesis. frontiersin.orgnews-medical.net Research has indicated that AZT, the parent compound of this compound, can induce epigenetic changes. Specifically, AZT treatment has been shown to cause changes in cardiac DNA methylation, leading to both hypermethylation (47%) and hypomethylation (53%) of differentially methylated regions in wild-type mice. nih.gov These epigenetic alterations were correlated with changes in gene expression and linked to mitochondrial dysfunction and oxidative stress. nih.gov

Given that this compound is an aryl phosphate derivative of AZT, it is plausible that this compound may also exert epigenetic modulations. Future research should focus on:

Characterizing Epigenetic Footprint: Detailed studies to map the specific epigenetic changes (e.g., DNA methylation patterns, histone acetylation/methylation profiles) induced by this compound in relevant cell lines and preclinical models.

Mechanism of Epigenetic Modulation: Investigating whether this compound directly interacts with epigenetic machinery (e.g., DNA methyltransferases, histone deacetylases) or indirectly influences epigenetic processes through its metabolic effects or by inducing cellular stress responses.

Therapeutic Implications: Exploring if any observed epigenetic modulations contribute to this compound's anti-HIV activity or if they could be leveraged for novel therapeutic applications, potentially in combination with other epigenetic drugs. For instance, if this compound can reactivate silenced genes, this could have implications beyond its primary antiviral role.

Advances in Target Validation for this compound and its Mechanism of Action

This compound is known to exhibit anti-HIV activity and is described as an aryl phosphate derivative of AZT, which is a nucleoside reverse transcriptase inhibitor (NRTI). nih.govCurrent time information in Manila, PH. NRTIs like AZT act as chain terminators by being incorporated into the nascent viral DNA strand during reverse transcription, thereby halting viral replication. nih.gov However, HIV can develop resistance to AZT through mutations in reverse transcriptase that enable the excision of AZT monophosphate from the DNA primer. nih.gov

Future directions for target validation and elucidating this compound's mechanism of action include:

Precise Target Identification: While its relation to AZT suggests an NRTI-like mechanism, advanced target identification techniques can confirm its primary molecular targets and identify any additional, potentially novel, targets. Methods such as Drug Affinity Responsive Target Stability (DARTS), thermal proteome profiling, and various mass spectrometry-based proteomics approaches can be employed to directly identify proteins that bind to this compound or undergo conformational changes upon its interaction. mtoz-biolabs.commedchemexpress.com

Elucidating Detailed Mechanism: Beyond chain termination, understanding the full cascade of events triggered by this compound binding to its targets, including downstream signaling pathways and cellular consequences. This could involve combining biochemical assays with cellular phenotypic screens.

Resistance Mechanisms: Investigating how HIV might develop resistance to this compound, similar to AZT, and exploring strategies to circumvent such resistance, potentially through combination therapies or structural modifications of this compound.

Off-target Effects: Comprehensive target validation can also identify any unintended off-target interactions that might contribute to efficacy or adverse effects, guiding lead optimization efforts.

Prospects for Novel Therapeutic Applications of this compound based on Preclinical Findings

The demonstrated anti-HIV activity of this compound in preclinical models provides a strong foundation for exploring its therapeutic potential. This compound has shown anti-HIV-1 activities in infected C8166 and JM cells with EC50 values of 0.08 μM and 0.32 μM, respectively. nih.gov This direct evidence of antiviral efficacy is a primary driver for its continued investigation.

Beyond its established anti-HIV activity, preclinical findings and the nature of its parent compound, AZT, suggest several promising avenues for novel therapeutic applications:

Expanded Antiviral Spectrum: Given that AZT and its triphosphate form have been studied in the context of other viral infections, including Hepatitis B virus (HBV) nih.gov, this compound could be investigated for broader antiviral activity against other DNA or RNA viruses.

Antibacterial Potential: Repurposing studies have shown that AZT can exhibit synergistic effects with last-line antibiotics against multidrug-resistant bacteria like Klebsiella pneumoniae. researchgate.net This opens up the possibility of exploring this compound in combination therapies for bacterial infections, particularly those resistant to conventional antibiotics.

Oncology: AZT has also been explored as a telomerase inhibitor and has shown antitumor potential, albeit with toxicity concerns when administered alone. researchgate.net As an aryl phosphate derivative, this compound might possess similar or improved anticancer properties, potentially with a more favorable toxicity profile, warranting investigation in various cancer models.

Mitochondrial Modulation: Given AZT's known effects on mitochondrial function and apoptosis nih.govCurrent time information in Manila, PH., this compound could be explored for therapeutic applications where mitochondrial modulation is beneficial, such as in certain metabolic disorders or neurodegenerative diseases, provided its effects on mitochondria are well-characterized and beneficial.

These preclinical findings underscore the versatility of this compound and highlight the importance of continued research to unlock its full therapeutic potential across a range of diseases.

Q & A

Q. What are the foundational chemical and physical properties of Azt-pmap that influence its experimental applications?

Methodological Answer: Begin with a systematic literature review using academic databases (e.g., PubMed, Web of Science) to collate data on this compound’s molecular weight, solubility, stability under varying pH/temperature, and reactivity profiles. Use Boolean search operators (e.g., "this compound AND solubility") to refine results . Cross-reference findings with spectroscopic data (e.g., NMR, FTIR) from peer-reviewed studies to validate claims .

Q. How can researchers design initial experiments to assess this compound’s bioactivity in vitro?

Methodological Answer: Adopt a stepwise approach:

- Dose-response assays : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC50 values.

- Control groups : Include positive/negative controls (e.g., known inhibitors or solvents) to isolate compound-specific effects .

- Replicates : Use triplicate measurements to ensure statistical robustness. Document protocols following FAIR data principles .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Methodological Answer: Follow peer-reviewed synthetic protocols with modifications for scalability and purity. For example:

- Optimize reaction conditions (e.g., temperature, catalyst ratio) using design-of-experiments (DoE) software to minimize byproducts .

- Validate purity via HPLC or mass spectrometry, comparing results to reference standards .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic efficiency be resolved through advanced statistical frameworks?

Methodological Answer: Apply multivariate regression models to identify confounding variables (e.g., solvent polarity, incubation time). Use meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies and calculate pooled effect sizes. Address publication bias via funnel plots . For lab-specific discrepancies, replicate experiments under standardized conditions with blinded analysis .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Omics integration : Pair transcriptomic/proteomic profiling with this compound treatment to identify differentially expressed pathways.

- Knockout models : Use CRISPR/Cas9 to silence putative target genes and assess phenotypic rescue .

- Structural modeling : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to suspected targets .

Q. How should researchers address reproducibility challenges in this compound studies?

Methodological Answer:

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation .

- Inter-lab collaboration : Share standardized reagents and protocols across institutions to minimize variability .

- Data transparency : Publish raw datasets and code repositories (e.g., GitHub) for independent validation .

Data Analysis & Interpretation

Q. What computational tools are recommended for analyzing this compound’s pharmacokinetic properties?

Methodological Answer: Use tools like PK-Sim or GastroPlus to model absorption, distribution, metabolism, and excretion (ADME). Input parameters (e.g., logP, plasma protein binding) should derive from experimental assays, not in silico predictions alone . Validate models with in vivo pharmacokinetic data where available .

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound?

Methodological Answer: Conduct sensitivity analyses to identify parameters with the highest uncertainty. For instance:

- Adjust force field parameters in molecular dynamics simulations to better match experimental binding kinetics .

- Validate in silico toxicity predictions (e.g., using ProTox-II) with zebrafish or organoid toxicity assays .

Ethical & Reporting Standards

Q. What ethical considerations are critical when publishing this compound research?

Methodological Answer:

Q. How can this compound researchers optimize their work for inclusion in systematic reviews?

Methodological Answer: Follow PRISMA reporting guidelines, including detailed Methods sections (e.g., exact compound concentrations, instrument models). Use controlled vocabularies (e.g., MeSH terms) in abstracts to improve database indexing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten